2,2'-Dibromo-6,6'-difluoro-1,1'-biphenyl
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Overview
Description
2,2’-Dibromo-6,6’-difluoro-1,1’-biphenyl is an organic compound with the molecular formula C12H6Br2F2 and a molecular weight of 347.98 g/mol . This compound is characterized by the presence of two bromine atoms and two fluorine atoms attached to a biphenyl structure. It is a derivative of biphenyl, which is a common structural motif in organic chemistry.
Preparation Methods
The synthesis of 2,2’-Dibromo-6,6’-difluoro-1,1’-biphenyl typically involves the bromination and fluorination of biphenyl derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution at the desired positions . Industrial production methods may involve large-scale bromination and fluorination reactions using appropriate catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,2’-Dibromo-6,6’-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives.
Common reagents used in these reactions include palladium catalysts, organometallic reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-Dibromo-6,6’-difluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of halogenated biphenyls and their biological effects.
Medicine: Research into its potential medicinal properties, such as its role in drug development, is ongoing.
Mechanism of Action
The mechanism of action of 2,2’-Dibromo-6,6’-difluoro-1,1’-biphenyl involves its interaction with molecular targets through halogen bonding and other non-covalent interactions . These interactions can influence the compound’s reactivity and its ability to participate in various chemical and biological processes. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
2,2’-Dibromo-6,6’-difluoro-1,1’-biphenyl can be compared with other halogenated biphenyls, such as:
2,2’-Dibromo-6,6’-diiodo-1,1’-biphenyl: This compound has iodine atoms instead of fluorine atoms, which can affect its reactivity and applications.
2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl: The presence of methyl groups instead of fluorine atoms can lead to different chemical properties and uses.
The uniqueness of 2,2’-Dibromo-6,6’-difluoro-1,1’-biphenyl lies in its specific halogenation pattern, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C12H6Br2F2 |
---|---|
Molecular Weight |
347.98 g/mol |
IUPAC Name |
1-bromo-2-(2-bromo-6-fluorophenyl)-3-fluorobenzene |
InChI |
InChI=1S/C12H6Br2F2/c13-7-3-1-5-9(15)11(7)12-8(14)4-2-6-10(12)16/h1-6H |
InChI Key |
SFUJNLPZSQRQCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=C(C=CC=C2Br)F)F |
Origin of Product |
United States |
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